molecular formula C8H8N2OS2 B13902165 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl isothiocyanate

4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl isothiocyanate

Cat. No.: B13902165
M. Wt: 212.3 g/mol
InChI Key: NEANCYVWVQUFSQ-UHFFFAOYSA-N
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Description

4-ethyl-2-methylthiazole-5-carbonyl isothiocyanate is a chemical compound with the molecular formula C8H8N2OS2. It is part of the isothiocyanate family, known for their diverse applications in organic synthesis, medicinal chemistry, and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-ethyl-2-methylthiazole-5-carbonyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide under basic conditions to form dithiocarbamate salts, which are then desulfurized to yield isothiocyanates . Another method includes the use of thiophosgene or its derivatives, although these reagents are highly toxic .

Industrial Production Methods

In industrial settings, the synthesis of isothiocyanates often employs catalytic amounts of amine bases, such as DBU, in the presence of elemental sulfur and isocyanides. This method is optimized for sustainability, using benign solvents like Cyrene™ or γ-butyrolactone under moderate heating (40°C) .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-ethyl-2-methylthiazole-5-carbonyl isothiocyanate involves its electrophilic nature, which allows it to react with nucleophiles such as amines and thiols. This reactivity is crucial for its role in bioconjugation and the formation of thioureas . The molecular targets and pathways involved include interactions with proteins and enzymes, leading to modifications that can alter their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-2-methylthiazole-5-carbonyl isothiocyanate is unique due to its specific structure, which imparts distinct reactivity and biological activity compared to other isothiocyanates. Its thiazole ring enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H8N2OS2

Molecular Weight

212.3 g/mol

IUPAC Name

4-ethyl-2-methyl-1,3-thiazole-5-carbonyl isothiocyanate

InChI

InChI=1S/C8H8N2OS2/c1-3-6-7(8(11)9-4-12)13-5(2)10-6/h3H2,1-2H3

InChI Key

NEANCYVWVQUFSQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)C)C(=O)N=C=S

Origin of Product

United States

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